3-(1H-1,2,3-triazol-4-yl)pyridine
Overview
Description
3-(1H-1,2,3-Triazol-4-yl) pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ringThe molecular formula of 3-(1H-1,2,3-triazol-4-yl) pyridine is C7H6N4, and it has a molecular weight of 146.15 g/mol .
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures interact with various types of receptors, enzymes, and transport proteins . The specific targets of 3-TYP would need to be determined through further experimental studies.
Mode of Action
The mode of action of 3-TYP involves its interaction with its targets. This interaction could involve binding to a receptor, inhibiting an enzyme, or modulating a transport protein The resulting changes from this interaction could involve alterations in cellular signaling, metabolic processes, or transport mechanisms .
Biochemical Pathways
The biochemical pathways affected by 3-TYP would depend on its specific targets and mode of action. Given that many compounds with similar structures interact with various types of receptors, enzymes, and transport proteins, it’s likely that 3-TYP could affect multiple biochemical pathways . These could include pathways involved in signal transduction, metabolism, and transport . The downstream effects of these pathway alterations could involve changes in cellular function, metabolism, and homeostasis .
Pharmacokinetics
These properties are crucial for determining the bioavailability of a drug . Factors such as solubility, permeability, and stability can influence these properties . Further experimental studies would be needed to determine the specific ADME properties of 3-TYP.
Result of Action
The molecular and cellular effects of 3-TYP’s action would depend on its specific targets and mode of action. One study suggests that 3-TYP may have a role in regulating mitochondrial protein acetylation, which could have implications for cellular metabolism and function . .
Action Environment
The action, efficacy, and stability of 3-TYP could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules . Additionally, factors such as the route of administration and the formulation of the drug could also influence its action
Biochemical Analysis
Biochemical Properties
3-(1H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions by inhibiting the activity of SIRT3. SIRT3 is a mitochondrial enzyme that deacetylates and thereby regulates the activity of various mitochondrial proteins. By inhibiting SIRT3, this compound affects the acetylation status of these proteins, leading to changes in their activity. This compound interacts with several key enzymes and proteins, including manganese superoxide dismutase (MnSOD), acetyl-CoA synthetase 2 (AceCS2), and isocitrate dehydrogenase 2 (IDH2). The inhibition of SIRT3 by this compound results in increased acetylation and decreased activity of these enzymes, which can impact cellular metabolism and oxidative stress responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In hepatocytes, for example, this compound exacerbates thioacetamide-induced hepatic injury by increasing oxidative stress, endoplasmic reticulum stress, and promoting hepatocyte apoptosis . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to increased inflammatory responses. Additionally, this compound affects gene expression by altering the acetylation status of histones and other transcriptional regulators, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of SIRT3. This inhibition leads to increased acetylation of mitochondrial proteins, which can alter their activity and stability. For example, the increased acetylation of MnSOD reduces its enzymatic activity, leading to increased oxidative stress within the cell. Similarly, the acetylation of AceCS2 and IDH2 affects their roles in metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid oxidation. These changes in enzyme activity and stability can have widespread effects on cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to acute changes in enzyme activity and cellular metabolism, while long-term exposure can result in more profound alterations in gene expression and cellular function. Additionally, the degradation of this compound over time can impact its efficacy and the consistency of experimental results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can inhibit SIRT3 activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as increased oxidative stress, inflammation, and cell death. These dose-dependent effects have been observed in various animal models, including mice and rats, and highlight the importance of carefully controlling the dosage of this compound in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of SIRT3. This inhibition affects the acetylation status and activity of key metabolic enzymes, such as AceCS2 and IDH2, which play roles in the TCA cycle and fatty acid oxidation. By altering the activity of these enzymes, this compound can impact metabolic flux and the levels of various metabolites within the cell. Additionally, the inhibition of SIRT3 by this compound can affect the balance between anabolic and catabolic processes, leading to changes in cellular energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its inhibitory effects on SIRT3. The localization and accumulation of this compound within the cell can influence its activity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it inhibits SIRT3. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. Within the mitochondria, this compound can interact with various mitochondrial proteins and enzymes, affecting their activity and stability. The specific localization of this compound within the mitochondria is crucial for its role in regulating mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-triazol-4-yl) pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click chemistry” approach. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is catalyzed by copper(I) ions. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 3-(1H-1,2,3-triazol-4-yl) pyridine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-1,2,3-Triazol-4-yl) pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of 3-(1H-1,2,3-triazol-4-yl) pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted triazole-pyridine compounds.
Scientific Research Applications
3-(1H-1,2,3-Triazol-4-yl) pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Acts as an inhibitor of certain enzymes, such as sirtuins, which are involved in cellular regulation and aging processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Comparison with Similar Compounds
- 2-(1H-1,2,4-Triazol-3-yl) pyridine
- 3-(1H-1,2,3-Triazol-5-yl) pyridine
- 4-(1H-1,2,3-Triazol-4-yl) pyridine
Comparison: 3-(1H-1,2,3-Triazol-4-yl) pyridine is unique due to its specific triazole ring position, which influences its chemical reactivity and binding affinity to molecular targets. Compared to 2-(1H-1,2,4-triazol-3-yl) pyridine, it has a different electronic distribution, leading to distinct biological activities. The position of the triazole ring also affects the compound’s ability to form coordination complexes with metals, making it a valuable ligand in coordination chemistry .
Properties
IUPAC Name |
3-(2H-triazol-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXFEFOIYPNBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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